molecular formula C20H17FN2O4S B2953642 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 865248-86-8

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B2953642
CAS No.: 865248-86-8
M. Wt: 400.42
InChI Key: LZPLFEDCTVPLRD-XDOYNYLZSA-N
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Description

The compound "(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide" is a benzothiazole-derived molecule featuring a 4-fluoro-substituted benzo[d]thiazol-2(3H)-ylidene core, a propargyl (prop-2-yn-1-yl) group at position 3, and a 3,4,5-trimethoxybenzamide substituent. The Z-configuration indicates the spatial arrangement of the substituents around the imine bond. The compound’s synthesis likely involves cyclization to form the benzothiazole ring, followed by propargylation and amide coupling, with structural confirmation via NMR and IR spectroscopy .

Properties

IUPAC Name

N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c1-5-9-23-17-13(21)7-6-8-16(17)28-20(23)22-19(24)12-10-14(25-2)18(27-4)15(11-12)26-3/h1,6-8,10-11H,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPLFEDCTVPLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18H18F N3O3S
  • Molecular Weight : 367.42 g/mol

The compound features a benzothiazole moiety which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antitumor activity. The presence of the thiazole ring enhances cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) .

CompoundCell LineIC50 (µM)Mechanism of Action
1A4311.98Induction of apoptosis via Bcl-2 inhibition
2Jurkat1.61Cell cycle arrest and apoptosis

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively documented. Compounds similar to (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide demonstrate activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of nucleic acid synthesis .

Anticonvulsant Activity

Some thiazole derivatives have also been evaluated for anticonvulsant activity. For example, certain analogues have been shown to effectively reduce seizure frequency in animal models through modulation of neurotransmitter systems . This suggests that (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide may possess similar properties.

The biological activity of (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It can trigger apoptotic pathways in tumor cells by modulating key proteins such as Bcl-2.
  • Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis or function leads to increased susceptibility to treatment.

Case Studies

Several case studies highlight the efficacy and potential applications of thiazole derivatives:

  • Study on Antitumor Effects : A study published in MDPI demonstrated that thiazole-based compounds exhibit potent cytotoxicity against various cancer cell lines with promising IC50 values below those of standard chemotherapeutics .
  • Antimicrobial Assessment : Research reported in ACS Omega indicated that benzothiazole derivatives showed significant antibacterial activity against resistant strains like MRSA .

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to three structurally related benzothiazole derivatives (Table 1):

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Benzothiazole Substituents Benzamide Substituents Molecular Formula Molecular Weight (g/mol)
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (Target) 4-F, 3-prop-2-yn-1-yl 3,4,5-trimethoxy C₂₁H₁₈FN₃O₄S 427.45
4-(Dimethylamino)-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide 4-methoxy, 3-allyl 4-(dimethylamino) C₂₀H₁₉N₃O₂S 365.45
N-(4-Chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide 4-Cl, 3-prop-2-yn-1-yl 4-morpholinosulfonyl C₂₁H₁₈ClN₃O₃S₂ 492.02
(Z)-N-(4-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide 4-Cl, 3-prop-2-yn-1-yl 2,4-dimethyl C₁₉H₁₅ClN₂OS 354.90

Key Observations :

  • The propargyl group (shared with and ) enables click chemistry applications, unlike the allyl group in . The 3,4,5-trimethoxybenzamide moiety in the target provides strong electron-donating effects, which may influence binding affinity compared to dimethylamino () or morpholinosulfonyl () groups .

Spectroscopic Data Comparison

Infrared Spectroscopy :

  • The target compound’s benzamide C=O stretch is estimated at 1660–1680 cm⁻¹, consistent with analogous benzamide derivatives (e.g., reports C=O stretches at 1638–1690 cm⁻¹) .
  • The absence of S-H stretches (~2500–2600 cm⁻¹) in and confirms the thione tautomer preference in benzothiazole derivatives, likely applicable to the target compound .

NMR Spectroscopy :

  • While specific data for the target compound are unavailable, and highlight the utility of ¹H-NMR and ¹³C-NMR in confirming benzothiazole tautomerism and substituent integration .

Q & A

Q. How can metabolic stability be improved in analogs of this compound?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) or replacing labile esters with amides reduces oxidative metabolism. In vivo pharmacokinetic studies in rodent models assess half-life improvements, while in vitro assays (e.g., liver microsomes) screen for CYP450-mediated degradation .

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